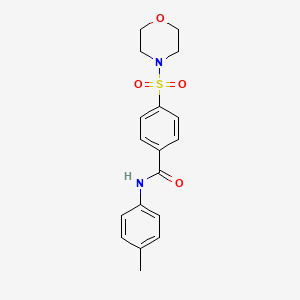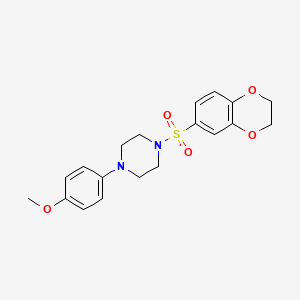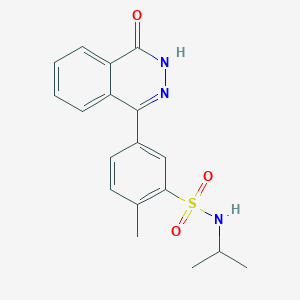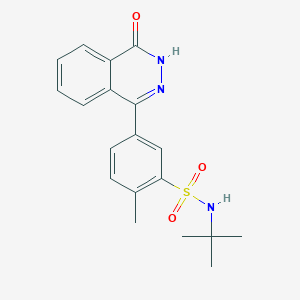
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNSB is a sulfonamide derivative that is structurally similar to other sulfonamide-based drugs such as celecoxib and rofecoxib.
Applications De Recherche Scientifique
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. This compound has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. In addition, this compound has been shown to have antioxidant properties, which may protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. In addition, this compound has not yet been approved for clinical use, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide. One potential direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic cancer and ovarian cancer. Another potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-2-6-16(7-3-14)19-18(21)15-4-8-17(9-5-15)25(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMOSXBODKCPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B3468500.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3468507.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-4-morpholinylacetamide](/img/structure/B3468521.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-methylacetamide](/img/structure/B3468536.png)
![1-{5-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B3468550.png)
![1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3468558.png)
![1-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B3468560.png)
![3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3468567.png)
![N-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3468569.png)

![4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3468586.png)


![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B3468598.png)